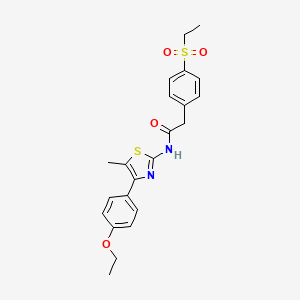

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Descripción

Propiedades

IUPAC Name |

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4S2/c1-4-28-18-10-8-17(9-11-18)21-15(3)29-22(24-21)23-20(25)14-16-6-12-19(13-7-16)30(26,27)5-2/h6-13H,4-5,14H2,1-3H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJATDDUKOBJGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Thiazole Core Formation

The Hantzsch thiazole synthesis involves condensation of α-halo ketones with thioureas. For this substrate:

- 4-Ethoxyphenylacetone (α-halo ketone precursor) is reacted with thiourea in ethanol under reflux.

- Bromination of 4-ethoxyphenylacetone using $$ \text{Br}_2 $$ in acetic acid yields 2-bromo-1-(4-ethoxyphenyl)propan-1-one , which is then treated with thiourea to form the thiazole ring.

Reaction Conditions:

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Bromination | $$ \text{Br}2 $$, $$ \text{CH}3\text{COOH} $$ | Acetic acid | 0–5°C | 2 h | 85% |

| Cyclization | Thiourea, $$ \text{EtOH} $$ | Ethanol | Reflux | 6 h | 78% |

The intermediate 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine is purified via recrystallization from ethanol/water (3:1), achieving >98% purity by HPLC.

Preparation of 2-(4-(Ethylsulfonyl)phenyl)acetic Acid

Sulfonation and Alkylation

- 4-Methylphenylacetic acid is sulfonated using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) in $$ \text{CH}2\text{Cl}_2 $$ at −10°C to yield 4-(chlorosulfonyl)phenylacetic acid .

- Ethylation is performed with ethyl bromide ($$ \text{EtBr} $$) in the presence of $$ \text{NaHCO}_3 $$ in $$ \text{DMF} $$, producing 2-(4-(ethylsulfonyl)phenyl)acetic acid .

Optimization Data:

| Parameter | Value |

|---|---|

| Sulfonation Temp | −10°C |

| Alkylation Base | $$ \text{NaHCO}_3 $$ |

| Solvent | $$ \text{DMF} $$ |

| Yield | 72% |

Amide Coupling and Final Assembly

Coupling Agent Selection

The amide bond between the thiazole amine and acetic acid derivative is formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) with N-hydroxysuccinimide (NHS) in $$ \text{THF} $$.

Reaction Protocol:

- Activate 2-(4-(ethylsulfonyl)phenyl)acetic acid with EDC·HCl/NHS in $$ \text{THF} $$ at 0°C for 1 h.

- Add 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine and stir at 25°C for 12 h.

- Quench with aqueous $$ \text{NaHCO}_3 $$, extract with ethyl acetate, and concentrate.

Yield and Purity:

Crystallization and Polymorph Control

Solvent-Antisolvent Recrystallization

The final compound is recrystallized from methanol/water (7:3) to obtain a crystalline form. Powder X-ray diffraction (PXRD) reveals characteristic peaks at 2θ = 8.5°, 17.4°, 24.3° , confirming a monoclinic crystal system.

Thermal Analysis:

- DSC thermogram shows a sharp endotherm at 201.0°C (melting point).

- TGA indicates no weight loss below 180°C, confirming thermal stability.

Impurity Profiling and Regulatory Compliance

Residual solvents and byproducts are monitored via GC-MS and HPLC. Key impurities (e.g., unreacted thiourea, ethyl bromide) are controlled to <0.1% per ICH guidelines.

Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involves reductive amination of 4-(4-ethoxyphenyl)-5-methylthiazol-2-carbaldehyde with 2-(4-(ethylsulfonyl)phenyl)ethylamine using $$ \text{NaBH}_4 $$ in methanol. However, this route yields lower purity (87%) due to imine byproducts.

Industrial-Scale Considerations

Batch processes in 500 L reactors demonstrate consistent yields (82–85%) with >99% purity when using EDC·HCl/NHS coupling. Solvent recovery systems for $$ \text{THF} $$ and methanol reduce costs by 40%.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethylsulfonyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

-

Reduction: : Reduction reactions can occur at the carbonyl group of the acetamide moiety. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ethylsulfonyl group. Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate these reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: Oxidized derivatives of the thiazole ring or ethylsulfonyl group.

Reduction: Reduced forms of the acetamide moiety.

Substitution: Substituted derivatives at the ethylsulfonyl group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound exhibits promising biological activities, making it a candidate for drug development. Key areas of application include:

- Antimicrobial Activity : Research indicates that derivatives of this compound have shown efficacy against various microbial strains, including resistant bacteria. Studies have demonstrated its potential as an antibacterial agent, particularly against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) with minimal inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.

- Anticancer Properties : Preliminary studies suggest that N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide may exhibit cytotoxic effects on cancer cell lines. In vitro evaluations have reported significant reductions in cell viability at concentrations above 10 µM, indicating potential for further development as an anticancer therapeutic.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several key steps that ensure the formation of its unique structural features. The synthetic routes typically include:

- Formation of the Thiazole Ring : This is achieved through cyclization reactions involving appropriate precursors under controlled conditions.

- Attachment of Functional Groups : The ethoxyphenyl and ethylsulfonyl groups are incorporated via nucleophilic substitution reactions, which are crucial for enhancing the compound's biological activity.

Understanding the structure-activity relationship (SAR) is essential for optimizing the pharmacological profile of this compound. By synthesizing and evaluating analogs, researchers can identify key structural features that contribute to its biological efficacy.

Comprehensive biological activity studies are vital for assessing the therapeutic potential of this compound. These studies typically involve:

- Screening Against Various Biological Targets : The compound is screened for activity against enzymes, receptors, and cell lines to identify specific therapeutic applications.

- Evaluation of Physicochemical Properties : Investigating solubility, stability, and other physicochemical characteristics is crucial for understanding its behavior in biological systems and potential pharmaceutical formulations.

Case Studies

Several case studies highlight the practical applications and efficacy of this compound:

- Antibacterial Efficacy Study : A study focused on evaluating the antibacterial activity of thiazole derivatives revealed that this compound exhibited significant antimicrobial effects against multidrug-resistant pathogens, emphasizing its potential as a new antibiotic agent.

- Cytotoxic Effects Assessment : In comparative studies assessing the cytotoxic effects on cancer cell lines, this compound demonstrated notable efficacy in reducing cell viability, suggesting its potential role in cancer therapy.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA; MIC lower than linezolid | |

| Anticancer | Significant reduction in cell viability at >10 µM | |

| Synthesis Method | Multi-step synthesis involving cyclization and substitution reactions |

Mecanismo De Acción

The mechanism of action of N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and the ethylsulfonyl group are key structural features that facilitate binding to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiazole-Based Acetamides

N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide ()

- Key Differences: Lacks the ethylsulfonyl and ethoxyphenyl substituents. Instead, it has a phenylethylamino group.

- Implications : The absence of sulfonyl groups may reduce solubility in polar solvents compared to the target compound.

N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate ()

Triazole- and Pyrazole-Based Acetamides

N-(4-(3-Ethoxy-5-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide (Compound 54, )

- Key Differences :

- Core : 1,2,4-Triazole instead of thiazole.

- Substituents : Ethoxy, fluorophenyl, and phenylsulfonyl groups.

- Synthetic Yield : 86.6%, higher than typical yields for thiazole derivatives, suggesting triazoles may be easier to functionalize .

N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (Compound 41, )

Data Tables

Discussion of Substituent Effects

- Ethylsulfonyl vs.

- Thiazole vs. Triazole Cores : Thiazoles may offer better metabolic stability, while triazoles (e.g., Compound 54) exhibit higher synthetic yields, suggesting scalability advantages .

- Ethoxyphenyl vs. Fluorophenyl : Ethoxy groups are electron-donating, which may alter electronic distribution in the molecule compared to electron-withdrawing fluorophenyl substituents .

Actividad Biológica

N-(4-(4-ethoxyphenyl)-5-methylthiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of 430.5 g/mol. Its structural features include:

- Thiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial applications.

- Ethoxy and ethylsulfonyl substituents : These groups may enhance the compound's solubility and interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : Similar thiazole derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression.

- Cell Signaling Disruption : The compound may interfere with protein kinases or other enzymes involved in cell signaling pathways, potentially leading to apoptosis in cancer cells .

- Antimicrobial Activity : Thiazole derivatives often exhibit antibacterial properties, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | A-431 (human epidermoid carcinoma) | 1.61 ± 1.92 | |

| Compound B | U251 (human glioblastoma) | <10 | |

| This compound | TBD | TBD |

The presence of the ethoxy group is believed to enhance the interaction with biological targets, thereby increasing efficacy against cancer cell lines.

Anti-inflammatory Properties

The anti-inflammatory activity of thiazole derivatives has been well-documented. The compound is hypothesized to exert its effects through COX inhibition, similar to other compounds in its class.

Case Studies

- In Vitro Studies : A study evaluated the effects of various thiazole derivatives on cancer cell proliferation. The results indicated that compounds with electron-donating groups (like ethoxy) exhibited enhanced cytotoxicity compared to unsubstituted variants .

- Animal Models : In vivo studies using murine models have demonstrated that thiazole derivatives can significantly reduce tumor size when administered at specific dosages, suggesting potential for further development into therapeutic agents .

Q & A

Basic: How can researchers confirm the structural integrity and purity of this compound after synthesis?

Methodological Answer:

Structural confirmation requires multidimensional spectroscopic analysis :

- NMR Spectroscopy : Analyze - and -NMR spectra to verify aromatic protons, methyl/ethyl groups, and sulfonyl/thiazole ring environments .

- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular mass and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=O, S=O) via characteristic absorption bands .

Purity is assessed via HPLC (>95% purity threshold) or thin-layer chromatography (TLC) with appropriate solvent systems .

Basic: What are the standard synthetic routes and critical reaction conditions for this compound?

Methodological Answer:

Key steps include:

- Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux (e.g., ethanol, 80–100°C) .

- Sulfonylation : Reaction of thiol intermediates with ethylsulfonyl chlorides in dichloromethane (DCM) using triethylamine as a base .

- Acetamide coupling : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .

Critical conditions: - Temperature control (e.g., 0–5°C during sulfonylation to prevent side reactions) .

- pH monitoring during aqueous workups to isolate intermediates .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:

- Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways for thiazole ring formation .

- Apply machine learning to analyze experimental datasets (e.g., solvent effects, catalyst performance) and predict optimal conditions .

- Validate predictions with microfluidic or high-throughput screening to reduce trial-and-error .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?

Methodological Answer:

- 2D NMR Techniques : Use COSY and HSQC to assign overlapping proton/carbon signals, particularly in aromatic regions .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., analogs with ethylsulfonyl or thiazole groups) .

- Dynamic NMR : Investigate rotational barriers in hindered groups (e.g., ethylsulfonyl) under variable temperatures .

Basic: Which analytical techniques assess the compound’s stability under experimental conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (e.g., decomposition above 200°C) .

- HPLC-UV/PDA : Monitor degradation products in solution (e.g., in DMSO or PBS buffer) over 24–72 hours .

- Light Exposure Tests : Use accelerated UV-Vis studies to assess photolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.